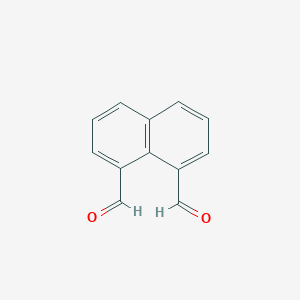

Naphthalene-1,8-dicarbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRFGZORIHOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531525 | |

| Record name | Naphthalene-1,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-14-7 | |

| Record name | Naphthalene-1,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naphthalene-1,8-dicarbaldehyde

Abstract

Naphthalene-1,8-dicarbaldehyde is a pivotal bifunctional aromatic compound whose unique structure, governed by the steric and electronic interactions of its peri-positioned aldehyde groups, makes it a valuable precursor in supramolecular chemistry, materials science, and the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the prevailing synthetic strategies for its preparation, targeting researchers, chemists, and professionals in drug development. We will deconstruct the synthesis into its two primary stages: the formation of the key intermediate, naphthalic anhydride, from acenaphthene, and its subsequent selective reduction to the target dialdehyde. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of this compound presents a distinct challenge in organic synthesis: the installation and preservation of two sensitive aldehyde functionalities in close proximity on a rigid aromatic scaffold. The peri-substitution pattern forces the aldehyde groups into a sterically crowded environment, influencing their reactivity and conformation. A successful synthetic route must navigate the formation of the C18 backbone and then execute a delicate reduction that avoids over-reduction to the diol or other side reactions.

The most industrially viable and academically established pathway commences with the oxidative cleavage of the five-membered ring of acenaphthene. This robust transformation yields naphthalene-1,8-dicarboxylic acid, which readily dehydrates to the stable cyclic intermediate, 1,8-naphthalic anhydride.[1] The final and most nuanced step involves the controlled partial reduction of this anhydride to the desired this compound.

A retrosynthetic analysis illustrates this logical, two-stage approach:

Caption: Retrosynthetic analysis of this compound.

This guide is structured to follow this synthetic sequence, detailing the critical methodologies for each transformation.

Part I: Synthesis of the Key Intermediate: 1,8-Naphthalic Anhydride

The conversion of acenaphthene to 1,8-naphthalic anhydride is a cornerstone of this synthesis. The reaction involves the oxidation of the benzylic carbons of the five-membered ring, leading to cleavage and formation of two carboxylic acid groups, which then cyclize.

Causality Behind Experimental Choices

The choice of oxidant is the most critical variable in this stage. While various strong oxidizing agents can effect this transformation, the decision is typically driven by a balance of yield, cost, safety, and environmental impact.

-

Air/Oxygen with Metal Catalysts: This is the preferred industrial method. It is economical and atom-efficient. Catalysts such as cobalt and manganese acetates, often in the presence of a bromide initiator, facilitate the aerobic oxidation in a solvent like acetic acid.

-

Chromium-Based Reagents (e.g., Na₂Cr₂O₇): Historically used, these reagents provide high yields but are now largely avoided in laboratory and industrial settings due to the high toxicity and environmental hazards associated with chromium(VI) compounds.

-

Potassium Permanganate (KMnO₄): A powerful and common laboratory oxidant. The reaction can be difficult to control, potentially leading to over-oxidation and ring degradation if not performed under carefully managed conditions (pH, temperature).

For the purposes of a reproducible and high-yielding laboratory-scale preparation, we will detail a protocol based on a robust chemical oxidant.

Experimental Protocol: Oxidation of Acenaphthene

This protocol describes the oxidation of acenaphthene to naphthalene-1,8-dicarboxylic acid, which is then converted to the anhydride.

Materials:

-

Acenaphthene

-

Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Sodium bisulfite (NaHSO₃) (for quench)

Procedure:

-

Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 50 g of acenaphthene in 250 mL of glacial acetic acid. Gently warm the mixture to about 80-90 °C to ensure complete dissolution.

-

Preparation of Oxidant: In a separate beaker, prepare a solution of 150 g of sodium dichromate dihydrate in 100 mL of water and carefully add 50 mL of concentrated sulfuric acid. Caution: This addition is highly exothermic and should be done slowly with cooling.

-

Oxidation: Slowly add the sodium dichromate solution to the hot acenaphthene solution over a period of 1-2 hours, maintaining the reaction temperature between 90-100 °C. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 1 hour to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. Pour the mixture into 1 L of cold water.

-

Quenching: Quench any excess oxidant by the slow addition of a saturated sodium bisulfite solution until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Isolation of Dicarboxylic Acid: Filter the precipitate, wash thoroughly with water to remove chromium salts and acetic acid, and then dry. The crude product is naphthalene-1,8-dicarboxylic acid.

-

Anhydride Formation: Place the crude, dried dicarboxylic acid in a flask and heat it to 200-220 °C. The acid will dehydrate, and the 1,8-naphthalic anhydride can be purified by sublimation under reduced pressure. Alternatively, refluxing the dicarboxylic acid in acetic anhydride provides a cleaner conversion.[2]

-

Purification: The sublimed 1,8-naphthalic anhydride is typically obtained as pale yellow needles. Recrystallization from glacial acetic acid can further purify the product.

Quantitative Data Summary

| Method | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Chemical Oxidation | Na₂Cr₂O₇ / H₂SO₄ | Acetic Acid | 90-110 | 75-85 | Standard Organic Chemistry texts |

| Catalytic Air Oxidation | O₂ / Co(OAc)₂ / Mn(OAc)₂ | Acetic Acid | 150-200 | >90 (Industrial) | Ullmann's Encyclopedia[1] |

| Permanganate Oxidation | KMnO₄ | Aqueous Base | 80-100 | Variable | [3] |

Part II: Selective Reduction to this compound

This transformation is the most delicate step of the synthesis. The goal is to reduce both carbonyl groups of the stable six-membered anhydride ring to aldehydes without continuing the reduction to the corresponding diol. The stability of the anhydride and the reactivity of the resulting aldehyde necessitate the use of specific and controlled reducing agents.

Expertise & Rationale for Reagent Selection

Direct reduction of cyclic anhydrides to dialdehydes is not a trivial transformation. The choice of reducing agent is paramount.

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, unselective reducing agent. It will rapidly reduce the anhydride past the aldehyde stage to the diol. Therefore, it is unsuitable for this synthesis.

-

Diisobutylaluminium Hydride (DIBAL-H): This is a bulky, electrophilic reducing agent, making it ideal for the partial reduction of esters and lactones (cyclic esters) to aldehydes.[3][4][5] Its effectiveness is highly dependent on stoichiometry and temperature. The reaction must be performed at low temperatures (typically -78 °C) to trap the reaction at the hemiacetal intermediate, which upon aqueous workup, hydrolyzes to the aldehyde.[6] Using more than two equivalents or allowing the reaction to warm can lead to the formation of the diol.

-

Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[7][8][9] It would require a two-step process from the anhydride: (1) opening the anhydride to the dicarboxylic acid, and (2) converting both acid groups to acid chlorides (e.g., using SOCl₂ or (COCl)₂). The resulting di-acid chloride could then be reduced. While effective, this adds steps and requires handling sensitive acid chlorides.

Given its directness and high degree of control (when executed properly), the DIBAL-H reduction is the preferred laboratory method.

Caption: Workflow for the selective reduction of 1,8-Naphthalic Anhydride.

Experimental Protocol: DIBAL-H Reduction

Trustworthiness Note: This reaction is highly sensitive to temperature and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). DIBAL-H is pyrophoric and must be handled with extreme care.

Materials:

-

1,8-Naphthalic Anhydride

-

DIBAL-H (1.0 M solution in toluene or hexanes)

-

Anhydrous Toluene

-

Methanol

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, 500-mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5.0 g (25.2 mmol) of 1,8-naphthalic anhydride.

-

Dissolution: Add 200 mL of anhydrous toluene. Stir the suspension under a positive pressure of nitrogen.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is maintained at or below -75 °C throughout the addition.[10]

-

DIBAL-H Addition: Slowly add 55.5 mL (55.5 mmol, 2.2 equivalents) of a 1.0 M DIBAL-H solution in toluene via a syringe pump over 1 hour. A syringe pump is highly recommended to ensure a slow, steady addition rate, which is crucial for selectivity and temperature control.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

-

Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding 10 mL of methanol dropwise. This will destroy any excess DIBAL-H. Caution: Vigorous gas evolution (hydrogen) will occur.

-

Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly pour the reaction mixture into 200 mL of 1 M HCl with vigorous stirring. Continue stirring for 30 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like toluene/hexane.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₂ | PubChem[11] |

| Molecular Weight | 184.19 g/mol | PubChem[11] |

| Appearance | Yellowish solid | --- |

| CAS Number | 17216-14-7 | PubChem[11] |

| ¹H NMR (CDCl₃) | δ ~10.5 (s, 2H, -CHO), 8.0-8.2 (m, 4H, Ar-H), 7.6-7.8 (m, 2H, Ar-H) | Expected values |

| ¹³C NMR (CDCl₃) | δ ~192 (-CHO), 125-140 (Ar-C) | Expected values |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch, aldehyde) | Expected values |

Conclusion

The synthesis of this compound is a well-defined, two-stage process that is accessible to a competent laboratory chemist. The critical stages are the efficient oxidative cleavage of readily available acenaphthene to form the stable 1,8-naphthalic anhydride intermediate, followed by a highly temperature-sensitive and stoichiometric-dependent reduction using DIBAL-H. Careful execution of the reduction step is paramount to achieving a high yield of the target dialdehyde while preventing over-reduction. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully prepare this valuable and versatile chemical building block.

References

-

Rosenmund, K. W. (1918). Über eine neue Methode zur Darstellung von Aldehyden. 1. Mitteilung. Chemische Berichte, 51, 585–593. Available from: [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Available from: [Link]

-

Mihai, G., et al. (2020). Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives. ResearchGate. Available from: [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Available from: [Link]

-

Juniper Publishers. (2018). The Use of Rosenmund Reduction in Organic Synthesis. Available from: [Link]

- Bayer AG. (1990). Process for the preparation of naphthalene-1,8-dicarboximides. U.S. Patent 4,892,950.

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available from: [Link]

-

Li, J. J. (2009). Rosenmund Reduction. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. Available from: [Link]

-

UrbanPro. (n.d.). DIBAL or DIBAL-H or DIBAH. Available from: [Link]

-

BYJU'S. (n.d.). Rosenmund Reduction Mechanism. Available from: [Link]

-

Corral, I., et al. (2018). Unusual Rearrangement of a 1,8-Naphthalene Derivative. ACS Omega, 3(4), 4034-4040. Available from: [Link]

-

Wang, S., et al. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 9(4). Available from: [Link]

-

Wikipedia. (n.d.). Diisobutylaluminium hydride. Available from: [Link]

-

Wikipedia. (n.d.). 1,8-Naphthalic anhydride. Available from: [Link]

-

ResearchGate. (n.d.). Naphthalene dicarboxylic acid. Available from: [Link]

-

Eberson, L., et al. (1998). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1569-1576. Available from: [Link]

- Ciba Specialty Chemicals Corporation. (2002). Process for the manufacture of 1,8-naphthalimide. U.S. Patent 6,372,910B1.

- Allen, C. F. H. (1945). Method of preparing a cyclic dicarboxylic acid anhydride. U.S. Patent 2,391,226.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13244710, this compound. Available from: [Link]

Sources

- 1. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. p.urbanpro.com [p.urbanpro.com]

- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. byjus.com [byjus.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. This compound | C12H8O2 | CID 13244710 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Naphthalene-1,8-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-dicarbaldehyde, a unique bifunctional aromatic aldehyde, stands as a pivotal building block in the landscape of modern organic synthesis and materials science. Its distinct "peri" substitution pattern enforces a rigid, proximate arrangement of the two aldehyde moieties, leading to a cascade of unique chemical behaviors and reactivity. This guide provides a comprehensive exploration of the core chemical properties of this compound, delving into its synthesis, spectroscopic signature, reactivity, and burgeoning applications. Particular emphasis is placed on its role as a precursor to novel heterocyclic systems and as a versatile platform for the design of advanced fluorescent probes. This document is intended to serve as an in-depth technical resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials development, offering both foundational knowledge and practical insights into the utility of this remarkable molecule.

Introduction: The Significance of Peri-Substitution

The naphthalene framework, a fused bicyclic aromatic system, offers a versatile scaffold for the construction of complex organic molecules. Among its disubstituted isomers, the 1,8- or peri-substituted naphthalenes exhibit exceptional chemical and physical properties. The spatial proximity of substituents at these positions, constrained by the rigid naphthalene core, engenders significant steric and electronic interactions. In the case of this compound, this enforced closeness of the two formyl groups dictates its characteristic reactivity, often favoring intramolecular cyclization reactions and the formation of unique bridged systems. This guide will illuminate these properties, providing a detailed understanding of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in research and development. This section details the key analytical data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₂ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | Inferred from related compounds |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in many common organic solvents such as ethanol and ether, with limited solubility in water. | Inferred from related compounds |

Note: Due to limited direct experimental data in publicly available literature, some physical properties are inferred from closely related naphthalene derivatives.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule and the coupling between the aromatic protons. The aldehyde protons would likely appear as singlets in the downfield region (δ 9-10 ppm). The six aromatic protons would exhibit a complex splitting pattern in the aromatic region (δ 7-9 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct aldehyde carbons in the downfield region (around δ 190 ppm). The ten aromatic carbons would resonate in the typical aromatic region (δ 120-140 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the aldehyde functional groups is expected around 1700 cm⁻¹. C-H stretching vibrations of the aldehyde and aromatic rings, as well as C=C stretching of the aromatic rings, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 184.19).

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the oxidation of 1,8-bis(hydroxymethyl)naphthalene. This precursor, in turn, is readily accessible from the reduction of the commercially available 1,8-naphthalic anhydride.

Synthesis of 1,8-Bis(hydroxymethyl)naphthalene

The reduction of 1,8-naphthalic anhydride to 1,8-bis(hydroxymethyl)naphthalene is a standard transformation that can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄)[2][3].

Experimental Protocol: Reduction of 1,8-Naphthalic Anhydride

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 1,8-naphthalic anhydride in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature, typically 0 °C to room temperature. The addition should be slow to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction (monitoring by TLC is recommended).

-

Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of a strong base (e.g., 15% NaOH), and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Workup: The resulting mixture is filtered, and the solid residue is washed thoroughly with THF. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude 1,8-bis(hydroxymethyl)naphthalene can be purified by recrystallization from a suitable solvent system.

Caption: Synthetic workflow for the preparation of 1,8-bis(hydroxymethyl)naphthalene.

Oxidation to this compound

The subsequent oxidation of the diol to the dialdehyde requires a mild and selective oxidizing agent to avoid over-oxidation to the corresponding dicarboxylic acid. Several reagents are suitable for this transformation, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Experimental Protocol: Oxidation of 1,8-Bis(hydroxymethyl)naphthalene

-

Setup: A dry round-bottom flask is charged with a solution of 1,8-bis(hydroxymethyl)naphthalene in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Addition of Oxidant: The chosen oxidizing agent (e.g., PCC adsorbed on silica gel) is added portion-wise to the stirred solution at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction: The mixture is stirred at room temperature until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts or other byproducts. The filtrate is collected and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Caption: Oxidation of 1,8-bis(hydroxymethyl)naphthalene to the target dialdehyde.

Chemical Reactivity and Synthetic Applications

The unique arrangement of the aldehyde groups in this compound governs its reactivity, making it a valuable precursor for a variety of complex molecular architectures.

Intramolecular Reactions

The proximity of the two aldehyde functionalities facilitates intramolecular reactions. For instance, under basic conditions, this compound can undergo an intramolecular Cannizzaro reaction.

Formation of Heterocyclic Systems

This compound is an excellent substrate for condensation reactions with binucleophiles to construct novel heterocyclic systems. For example, reaction with primary amines can lead to the formation of diazocine derivatives.

Precursor to Fluorescent Probes

A significant application of this compound is in the synthesis of fluorescent chemosensors. The naphthalene core provides the necessary fluorophore, while the aldehyde groups offer reactive handles for introducing a chelating moiety. Upon binding to a specific analyte, such as a metal ion, the photophysical properties of the molecule are altered, leading to a detectable change in fluorescence. The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT).

Protocol: General Synthesis of a this compound-based Schiff Base Fluorescent Probe

-

Setup: A solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared in a round-bottom flask.

-

Addition of Amine: A stoichiometric amount of a primary amine containing a chelating group is added to the solution. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux to drive the formation of the Schiff base (imine) bonds. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired fluorescent probe.

Caption: General scheme for the synthesis and function of a fluorescent probe.

Stability and Storage

This compound, like many aldehydes, is susceptible to oxidation, particularly when exposed to air and light. Therefore, proper storage is crucial to maintain its purity and reactivity.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

Conclusion

This compound is a molecule of significant interest to the scientific community due to its unique structural features and versatile reactivity. The proximate positioning of its two aldehyde groups on the rigid naphthalene scaffold opens up a rich field of chemical transformations, enabling the synthesis of complex heterocyclic systems and the design of sophisticated fluorescent probes. This guide has provided a detailed overview of its chemical properties, from its synthesis and characterization to its applications and handling. As research in materials science and drug discovery continues to advance, the importance and utility of this compound as a key synthetic intermediate are poised to grow even further.

References

-

Chemdad. (n.d.). 1,8-BIS(HYDROXYMETHYL)NAPHTHALENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Naphthalene-1,8-dicarbaldehyde

Abstract

Introduction: The Structural Intrigue of a peri-Substituted Naphthalene

Naphthalene-1,8-dicarbaldehyde is a fascinating molecule for spectroscopic study due to the enforced proximity of the two aldehyde groups at the 1 and 8 positions, known as the peri positions. This arrangement results in significant steric hindrance, forcing the molecule to adopt a non-planar conformation to minimize repulsion between the formyl protons and the carbonyl oxygens.[1] This distortion from planarity has profound effects on the electronic environment of the naphthalene core and the aldehyde substituents, which are directly observable in its NMR and IR spectra.

Understanding these spectroscopic signatures is crucial for chemists working on the synthesis and application of naphthalene derivatives. These compounds serve as versatile building blocks in the creation of advanced materials, such as dyes and fluorescent probes, and are scaffolds in medicinal chemistry.[2] A thorough grasp of their spectral properties is paramount for reaction monitoring, structural confirmation, and predicting molecular behavior.

This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will begin with a theoretical framework for understanding peri-interactions and then apply these principles to a detailed analysis of each spectroscopic technique.

Theoretical Framework: The "Peri" Effect and Its Spectroscopic Consequences

The defining feature of 1,8-disubstituted naphthalenes is the "peri-interaction," a term describing the steric and electronic interplay between the substituents at these close-lying positions.[3] The distance between the carbon atoms at the 1 and 8 positions is approximately 2.5 Å, which is less than the sum of the van der Waals radii of most substituent atoms.[1] This steric compression leads to several key structural and, consequently, spectroscopic phenomena:

-

Out-of-Plane Distortion: To alleviate steric strain, the substituents and the naphthalene ring itself will distort from planarity.[4] In the case of this compound, the aldehyde groups are expected to twist out of the plane of the naphthalene ring.

-

Through-Space Interactions: The close proximity of atoms can lead to interactions that are not mediated through the bonding network. In NMR spectroscopy, this can manifest as "through-space" scalar coupling (J-coupling), a phenomenon that is particularly notable between nuclei forced into close contact.

-

Anisotropic Shielding Effects: The aromatic naphthalene core generates a strong magnetic field. Protons situated above or below the plane of the ring will experience a shielding effect (upfield shift in the NMR spectrum), while those in the plane of the ring will be deshielded (downfield shift). The conformational arrangement of the aldehyde groups will influence the extent of this shielding on the formyl protons.

These effects combine to give the NMR and IR spectra of this compound its unique and informative character.

¹H NMR Spectroscopy: A Window into Molecular Conformation

The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct regions for the aromatic and aldehydic protons. The interpretation of this spectrum hinges on understanding the coupling patterns and the chemical shifts influenced by the molecule's unique geometry.

Predicted Chemical Shifts and Assignments

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (typically 7.0-9.5 ppm) and the aldehydic region (typically 9.5-10.5 ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Rationale for Assignment |

| H-2, H-7 | ~ 8.2 - 8.4 | Doublet | ³J ≈ 7.0-8.0 | Ortho-coupling to H-3 and H-6, respectively. Deshielded due to proximity to the electron-withdrawing aldehyde groups. |

| H-3, H-6 | ~ 7.6 - 7.8 | Triplet | ³J ≈ 7.0-8.0, ³J ≈ 7.0-8.0 | Coupling to two neighboring protons (H-2/H-4 and H-5/H-7). |

| H-4, H-5 | ~ 8.0 - 8.2 | Doublet | ³J ≈ 7.0-8.0 | Ortho-coupling to H-3 and H-6, respectively. Deshielded due to their position on the naphthalene ring. |

| H-aldehyde (CHO) | ~ 10.0 - 10.5 | Singlet (or finely split) | May show through-space coupling | Highly deshielded due to the electronegativity of the carbonyl oxygen and anisotropic effects. The two aldehyde protons may be chemically equivalent due to rapid rotation or conformational averaging, leading to a singlet. |

Note: These are predicted values based on known substituent effects and data from related compounds like 1-naphthaldehyde.[5]

The Significance of Through-Space Coupling

A key feature to look for in the high-resolution ¹H NMR spectrum of this compound is the possibility of through-space scalar coupling between the two aldehydic protons. Although separated by five bonds in the molecular skeleton, their close spatial proximity could allow for a detectable J-coupling. This would manifest as a splitting of the aldehyde proton signal into a multiplet, or at least significant broadening of the peak. The observation of such a coupling would be direct evidence of the sterically enforced conformation of the molecule.

The following diagram illustrates the workflow for analyzing the ¹H NMR spectrum, from sample preparation to data interpretation.

Caption: Figure 1: A flowchart outlining the key steps in the acquisition and analysis of a ¹H NMR spectrum for structural elucidation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, offering a map of the carbon framework of the molecule. Due to the symmetry of this compound, the number of distinct carbon signals will be less than the total number of carbon atoms.

Predicted Chemical Shifts and Assignments

Assuming effective C₂ symmetry on the NMR timescale, we would expect to see 7 distinct signals in the ¹³C NMR spectrum: 5 for the naphthalene ring carbons and 2 for the aldehyde carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O (aldehyde) | ~ 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |

| C-1, C-8 | ~ 135 - 140 | Quaternary carbons attached to the electron-withdrawing aldehyde groups. |

| C-2, C-7 | ~ 130 - 135 | Aromatic CH carbons adjacent to the substituted carbons. |

| C-3, C-6 | ~ 125 - 130 | Aromatic CH carbons. |

| C-4, C-5 | ~ 128 - 133 | Aromatic CH carbons. |

| C-9, C-10 (bridgehead) | ~ 130 - 135 | Quaternary carbons at the ring fusion. |

Note: These are predictive values. The exact chemical shifts can be influenced by solvent and concentration.

The following diagram illustrates the logical relationship between the structural features of this compound and its expected ¹³C NMR signals.

Caption: Figure 2: The logical flow from molecular structure and symmetry to the predicted number of signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the aldehyde functional groups and the aromatic naphthalene core.

Key Diagnostic Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~ 3050 - 3100 | C-H stretch (aromatic) | Medium to Weak | Characteristic of C-H bonds on the naphthalene ring. |

| ~ 2820 and ~ 2720 | C-H stretch (aldehyde) | Medium to Weak | A pair of bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde. |

| ~ 1680 - 1700 | C=O stretch (carbonyl) | Strong | This intense absorption is characteristic of the carbonyl group of an aromatic aldehyde. The exact position is sensitive to conjugation and steric effects. |

| ~ 1580 - 1600 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the naphthalene ring. |

| ~ 1450 - 1500 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the naphthalene ring. |

| ~ 750 - 850 | C-H bend (out-of-plane) | Strong | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring. |

The most prominent and diagnostic peaks will be the strong C=O stretch of the aldehyde and the characteristic Fermi doublet of the aldehydic C-H stretch.

Experimental Protocols

To obtain high-quality NMR and IR spectra of this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

Spectral width: ~16 ppm.

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Spectral width: ~240 ppm.

-

Use proton decoupling to simplify the spectrum.

-

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Conclusion

The spectroscopic characterization of this compound offers a compelling case study in the influence of molecular structure and steric strain on spectral data. The ¹H NMR spectrum provides insights into the conformation of the aldehyde groups through chemical shifts and the potential for through-space coupling. The ¹³C NMR spectrum confirms the carbon framework and is sensitive to the electronic effects of the substituents. Finally, the IR spectrum provides definitive identification of the key aldehyde functional groups. While this guide presents a predictive analysis based on established principles, it provides a robust framework for any researcher or scientist encountering this or structurally related compounds. A complete experimental elucidation would provide further valuable data to confirm and refine these interpretations.

References

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Institutes of Health. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives | Request PDF. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The peri -interaction in 1-substituted naphthalenes. Re- pulsion... | Download Scientific Diagram. Retrieved from [Link]

-

National Institutes of Health. (2021). Mapping of N−C Bond Formation from a Series of Crystalline Peri‐Substituted Naphthalenes by Charge Density and Solid‐State NMR Methodologies. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

Michael Pittelkow. (n.d.). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link]

-

Grokipedia. (n.d.). Peri-naphthalenes. Retrieved from [Link]

-

National Institutes of Health. (2020). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. Retrieved from [Link]

-

The Astrophysics & Astrochemistry Laboratory. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of Naphthalene-1,8-dicarbaldehyde

This technical guide provides a comprehensive overview of the core chemical principles governing the reactivity and stability of Naphthalene-1,8-dicarbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the unique structural attributes, reaction mechanisms, and stability considerations of this versatile bifunctional aromatic compound.

Introduction: The Significance of peri-Substitution

This compound is an aromatic dialdehyde distinguished by the placement of its two formyl groups at the 1 and 8 positions of the naphthalene core. This peri-substitution enforces a close spatial proximity between the two aldehyde functionalities, a structural feature that profoundly influences the molecule's reactivity and stability.[1][2] The inherent strain and steric interactions between the peri substituents lead to unique chemical behaviors not observed in other isomeric naphthaldehydes.[3] This guide will explore these characteristics, providing both theoretical understanding and practical insights for the effective handling and application of this compound.

Molecular Structure and Spectroscopic Characterization

The defining structural feature of this compound is the enforced proximity of the two aldehyde groups, leading to steric strain that can cause a slight distortion of the naphthalene backbone from perfect planarity.[2] This "peri-interaction" is a key determinant of its chemical behavior.[1][3]

Spectroscopic Data

Table 1: Representative Spectroscopic Data for Naphthalene Derivatives

| Spectroscopic Technique | Characteristic Features for Naphthalene Core | Expected Resonances for Aldehyde Protons | Reference |

| ¹H NMR | Aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. | A distinct singlet or doublet in the downfield region, typically δ 9.0-10.5 ppm. | [1][3] |

| ¹³C NMR | Aromatic carbons appear in the δ 120-140 ppm region. | The carbonyl carbon of the aldehyde is expected around δ 190-200 ppm. | [1][3] |

| IR Spectroscopy | C=C stretching of the aromatic ring around 1500-1600 cm⁻¹. C-H stretching of the aromatic ring above 3000 cm⁻¹. | A strong C=O stretching absorption band in the region of 1680-1715 cm⁻¹. | [4][5] |

| UV-Vis Spectroscopy | Multiple absorption bands characteristic of the naphthalene π-system, typically below 350 nm. | The aldehyde groups may cause a slight red-shift of the absorption maxima. | [6][7] |

Synthesis of this compound

The synthesis of this compound can be approached through the oxidative cleavage of acenaphthenequinone. This method leverages the five-membered ring of the starting material, which upon oxidation, yields the two desired aldehyde functionalities at the 1 and 8 positions of the naphthalene core.[8]

Proposed Experimental Protocol: Oxidative Cleavage of Acenaphthenequinone

This protocol is a well-established method for the ring-opening of acenaphthenequinone to form 1,8-disubstituted naphthalene derivatives.[8]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthenequinone in a suitable solvent such as acetic acid.

Step 2: Addition of Oxidizing Agent

-

Slowly add a strong oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the solution while stirring. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

Step 3: Reaction Monitoring

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (acenaphthenequinone) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water to remove any inorganic impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Reactivity Profile: A Tale of Two Aldehydes

The close proximity of the two aldehyde groups in this compound is the primary driver of its unique reactivity. This proximity facilitates intramolecular reactions and influences its interactions with external reagents.

Intramolecular Cannizzaro Reaction

In the presence of a strong base, this compound can undergo an intramolecular Cannizzaro reaction.[9][10] In this disproportionation reaction, one aldehyde group is oxidized to a carboxylic acid (in its carboxylate form under basic conditions), while the other is reduced to an alcohol.

The reaction proceeds via a cyclic hydrate intermediate, and the rate-determining step is the transfer of a hydride ion from one aldehyde group to the other.[9] The product of this reaction is 8-(hydroxymethyl)-1-naphthoic acid.

Caption: Cyclocondensation of this compound with primary amines.

Stability and Storage Considerations

The stability of this compound is a critical factor for its successful use in synthesis and other applications. Due to the reactivity of the aldehyde groups, particularly their susceptibility to oxidation and the intramolecular Cannizzaro reaction, proper storage and handling are essential.

Table 2: Stability and Storage Recommendations

| Condition | Stability Profile | Recommended Storage Protocol | Reference |

| Atmosphere | Sensitive to atmospheric oxygen, which can lead to oxidation of the aldehyde groups to carboxylic acids. | Store under an inert atmosphere (e.g., argon or nitrogen). | [11] |

| Temperature | Stable at reduced temperatures. Elevated temperatures can accelerate degradation pathways. | Keep refrigerated at 2-8 °C. | [11] |

| Light | Aromatic aldehydes can be sensitive to light, which may promote radical-based degradation. | Store in an amber vial or in the dark. | General knowledge |

| pH | Unstable in the presence of strong acids or bases, which can catalyze degradation reactions such as the Cannizzaro reaction. | Store in a neutral, anhydrous environment. Avoid contact with acidic or basic media. | [9][10] |

Potential degradation pathways include oxidation to naphthalene-1,8-dicarboxylic acid and the aforementioned intramolecular Cannizzaro reaction. [9][12]The microbial degradation of the naphthalene core itself is also a known process in environmental contexts, proceeding through various intermediates such as salicylic acid. [9][12][13][14][15]

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable precursor in the synthesis of advanced functional molecules.

Synthesis of Fluorescent Probes

Derivatives of 1,8-naphthalimide, which can be synthesized from precursors like this compound, are well-known for their fluorescent properties. [16][17][18]These compounds are extensively used in the development of fluorescent probes for the detection of metal ions, anions, and biologically relevant small molecules. [16][17][19][20]The rigid and planar structure of the naphthalimide core provides a robust platform for the design of sensors with high quantum yields and good photostability. [16]

Precursor for Advanced Materials

The bifunctional nature of this compound allows for its use as a monomer in the synthesis of polymers and coordination compounds. [21][22]The rigid naphthalene backbone can impart desirable thermal and electronic properties to the resulting materials, with potential applications in organic electronics and materials science. [21]

Conclusion

This compound is a molecule of significant interest due to the unique chemical consequences of its peri-substituted aldehyde groups. Its propensity for intramolecular reactions and its utility as a precursor for complex heterocyclic systems and functional materials underscore its importance in modern organic synthesis. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is paramount for harnessing its full potential in research and development.

References

-

1H NMR and 13C NMR data were obtained on AVANCE III Bruker 400 M Hz or 500 M Hz nuclear resonance spectrometers unless otherwise noted. (n.d.). Retrieved from [Link]

-

and the resulting deep red solution is capped with a glass septum and heated in a silicon oil bath at 100 °C for 48 h under argon atmosphere (Figure 2) ( - Note 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Chen, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One, 12(10), e0186199.

- Gomaa, M. A.-M. (2009). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 14(10), 4268–4320.

- Ismail, M. A. H., et al. (2003). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 8(12), 931–939.

-

Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

- US4892950A - Process for the preparation of naphthalene-1,8-dicarboximides - Google Patents. (n.d.).

-

Exploring the Synthesis and Applications of Naphthalene 1,4-dicarboxaldehyde. (n.d.). Retrieved from [Link]

- Pozharskii, A. F., et al. (2020). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Beilstein Journal of Organic Chemistry, 16, 283–291.

- Xu, J., et al. (2016). A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via aza-Cope reaction. Talanta, 160, 136–141.

-

Pathways for the degradation of naphthalene, methylnaphthalenes,... - ResearchGate. (n.d.). Retrieved from [Link]

-

The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Naphthalene degradative pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

1-naphthaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

An innovative fluorescent probe based on 1,8-naphthalene dicarboxylic anhydride for Zn2+ detection, its application in food analysis and bioimaging - ResearchGate. (n.d.). Retrieved from [Link]

-

Degradation pathway of naphthalene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (n.d.). Retrieved from [Link]

- Annweiler, E., et al. (2002). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 68(2), 548–553.

- Wang, S., et al. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 9(4), eadd7101.

- Wang, L., Atkinson, R., & Arey, J. (2007). Dicarbonyl products of the OH radical-initiated reactions of naphthalene and the Cl- and C2-alkylnaphthalenes. Environmental Science & Technology, 41(8), 2803–2810.

- Liu, X., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3465.

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Powers, K. S., et al. (2021). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 413(1), 169–180.

-

Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. (n.d.). Retrieved from [Link]

-

Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. (n.d.). Retrieved from [Link]

-

Naphthalene-1,8-dicarboxaldehyde | CAS#:17216-14-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

A plausible, iterative reaction sequence leading to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

UV spectra of naphthalene-1,8-dicarboxylic acid (A), benzene-1,2,3-tricarboxylic acid (B) and phthalic acid (C). - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound | C12H8O2 | CID 13244710 - PubChem. (n.d.). Retrieved from [Link]

- Waseem, A., et al. (2015). Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. Journal of the Chemical Society of Pakistan, 37(2), 353–361.

- Castillo, O., et al. (2018). Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. CrystEngComm, 20(44), 7176–7186.

-

Naphthalene - PhotochemCAD. (n.d.). Retrieved from [Link]

- Rammouz, G., et al. (2007). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis.

-

Naphthalene-1,8-dicarboxylic acid;naphthalene-2,6-dicarboxylic acid - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 12. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via aza-Cope reaction. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Naphthalene-1,8-dicarbaldehyde: A Technical Guide for Researchers

CAS Number: 17216-14-7

Introduction

Naphthalene-1,8-dicarbaldehyde is a unique bifunctional aromatic compound that has garnered significant interest in the fields of synthetic chemistry, materials science, and drug discovery. Its defining feature is the presence of two aldehyde functionalities constrained in close proximity at the peri-positions of the naphthalene core. This steric crowding, a phenomenon known as the peri-effect, imparts distinct chemical properties and reactivity patterns not observed in other dicarbaldehydes. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17216-14-7 | [1] |

| Molecular Formula | C₁₂H₈O₂ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results | |

| PSA | 34.14 Ų | [2] |

| LogP | 2.46 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through various methods, often starting from readily available naphthalene derivatives. A common strategy involves the oxidation of the corresponding di-substituted naphthalene precursor.

Synthetic Pathway Overview

Caption: A general synthetic scheme for this compound.

Experimental Protocol: Synthesis from Naphthalene and s-Triazine

Unique Reactivity: The Peri-Effect in Action

The close proximity of the two aldehyde groups at the 1 and 8 positions of the naphthalene ring system is a direct consequence of the peri-effect, which significantly influences the molecule's reactivity.

Intramolecular Cannizzaro Reaction

A hallmark of this compound's reactivity is its propensity to undergo an intramolecular Cannizzaro reaction.[3] In the presence of a base, one aldehyde group is oxidized to a carboxylic acid, while the other is reduced to an alcohol. This reaction is facilitated by the formation of a cyclic hydrate intermediate.

Caption: Mechanism of the intramolecular Cannizzaro reaction.

Synthesis of 1H-Phenalene-1,3(2H)-dione

This compound serves as a precursor for the synthesis of more complex polycyclic systems. For instance, it can be converted to 1H-phenalene-1,3(2H)-dione, a valuable building block in organic synthesis.[4][5]

The following is a general protocol for the synthesis of 1H-phenalene-1,3(2H)-dione from a suitable precursor, illustrating a potential transformation of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting material (e.g., a derivative of this compound) in a suitable solvent such as glacial acetic acid.[4]

-

Reagent Addition: Add the appropriate cyclizing or condensing agent to the suspension.

-

Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.[4]

-

Purification: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the desired 1H-phenalene-1,3(2H)-dione.[4]

Applications in Research and Drug Discovery

The unique structural and reactive properties of this compound make it a valuable tool in various areas of chemical research, particularly in the synthesis of heterocyclic compounds and the development of fluorescent probes.

Synthesis of Heterocyclic Scaffolds

The two aldehyde groups provide a versatile platform for condensation reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[6] The naphthalene core itself is a well-established pharmacophore found in numerous approved drugs.[6][7]

Fluorescent Probes and Sensors

Naphthalene derivatives are known for their fluorescent properties.[8] While the direct application of this compound as a fluorescent probe is not extensively documented in the provided search results, its structural similarity to other naphthalene-based fluorophores suggests its potential in this area. For instance, naphthalene-2,3-dicarboxaldehyde is a known fluorogenic reagent for the sensitive detection of primary amines.[8] The reactivity of the aldehyde groups in the 1,8-isomer could be exploited to design novel chemosensors for specific analytes.

Suppliers

This compound (CAS: 17216-14-7) is available from several chemical suppliers, including:

Researchers should consult the suppliers' websites for current availability, purity, and pricing.

Conclusion

This compound is a fascinating molecule with a rich and unique chemistry dictated by the peri-interaction of its aldehyde groups. Its utility as a precursor to complex heterocyclic systems and its potential in the development of novel functional materials make it a valuable compound for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering scientists to explore the full potential of this versatile chemical building block.

References

- CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents. (n.d.).

-

UV spectra of naphthalene-1,8-dicarboxylic acid (A), benzene-1,2,3-tricarboxylic acid (B) and phthalic acid (C). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dicarbonyl products of the OH radical-initiated reactions of naphthalene and the Cl- and C2-alkylnaphthalenes - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. (n.d.). Retrieved January 15, 2026, from [Link]

-

The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

-

Naphthalene-1,8-dicarboxaldehyde | CAS#:17216-14-7 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound | C12H8O2 | CID 13244710 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C12H8O2 | CID 13244710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene-1,8-dicarboxaldehyde | CAS#:17216-14-7 | Chemsrc [chemsrc.com]

- 3. Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. 5821-59-0|1H-Phenalene-1,3(2H)-dione|BLD Pharm [bldpharm.com]

- 10. synchem.de [synchem.de]

Physical and chemical properties of Naphthalene-1,8-dicarbaldehyde

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalene-1,8-dicarbaldehyde

For the Modern Researcher in Materials Science and Drug Discovery

Abstract

This compound is a unique bifunctional aromatic compound whose significance extends beyond its basic structure. The defining feature of this molecule is the peri positioning of its two aldehyde groups, fixed in close proximity by the rigid naphthalene scaffold. This steric constraint induces a distinct portfolio of physical properties and chemical reactivity, making it a highly valuable and versatile building block in contemporary organic synthesis. This guide provides a comprehensive exploration of its core properties, reaction mechanisms, and synthetic utility, offering field-proven insights for researchers in medicinal chemistry, materials science, and supramolecular chemistry.

Molecular Structure and Core Physicochemical Properties

This compound, with the molecular formula C₁₂H₈O₂, consists of a naphthalene core substituted with aldehyde groups at the 1 and 8 positions.[1][2] This unique substitution pattern is the primary determinant of its chemical behavior.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for selecting appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₂ | PubChem[1] |

| Molecular Weight | 184.19 g/mol | PubChem[1] |

| CAS Number | 17216-14-7 | Guidechem[2] |

| Appearance | White to yellow crystalline solid (typical) | General Knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like Dioxane, DMF, CH₂Cl₂. Sparingly soluble in water. | General Knowledge |

| XLogP3 | 2.1 | PubChem[1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound. While detailed spectra are best sourced from vendors or primary literature, the expected characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (naphthalene core) typically appear in the δ 7.0-8.5 ppm range. The two aldehyde protons (-CHO) are highly deshielded and would appear as singlets at a characteristic downfield shift, likely > δ 10.0 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The carbonyl carbons of the aldehyde groups are distinct and appear significantly downfield, typically in the δ 190-200 ppm range.[3] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons will appear around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹ (a pair of bands), respectively.[4][5][6] |

| UV-Vis Spectroscopy | The extended π-system of the naphthalene core gives rise to strong UV absorption. The presence of aldehyde groups can shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted naphthalene. |

Chemical Reactivity and Synthetic Protocols

The chemistry of this compound is dominated by the cooperative and often intramolecular reactivity of its two aldehyde functionalities. This section details its most significant reactions, providing both mechanistic insight and practical experimental guidance.

Intramolecular Cannizzaro Reaction

In the absence of α-hydrogens, aldehydes can undergo disproportionation in the presence of a strong base—the Cannizzaro reaction. For this compound, this reaction proceeds intramolecularly, a direct consequence of the proximity of the two aldehyde groups. One aldehyde is oxidized to a carboxylic acid (as the carboxylate salt), while the other is reduced to an alcohol.

Causality: The reaction is driven by the initial nucleophilic attack of a hydroxide ion on one carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to the adjacent carbonyl group. This intramolecular hydride transfer is kinetically favored over an intermolecular transfer, making the reaction highly efficient. A study of this reaction in 70% dioxane-water found it to be a second-order process, first order in both the monoanion of the aldehyde hydrate and the base.[7] The final products are 8-(hydroxymethyl)-1-naphthoic acid (which may exist as its lactone) and its corresponding salt.

Condensation Reactions for Heterocycle Synthesis

This compound is an exemplary substrate for condensation reactions with binucleophiles to form fused seven-membered heterocyclic rings. This is a cornerstone of its utility in medicinal chemistry and materials science.

Causality: The rigid naphthalene backbone holds the two electrophilic aldehyde carbons at an ideal distance and orientation for chelation with a dinucleophile, such as a diamine or diol. This pre-organization minimizes the entropic penalty of cyclization, providing a strong thermodynamic driving force for the formation of the fused ring system.

Representative Protocol: Synthesis of a Dibenzo[c,e]diazepine derivative

This protocol describes a general procedure for the reaction with 1,2-diaminobenzene to form a diazepine-fused naphthalene system.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol or methanol.

-

Nucleophile Addition: To this solution, add 1,2-diaminobenzene (1.0 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Expert Insight: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.

-

-

Reaction: Heat the mixture to reflux for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: Running the reaction under inert gas prevents the potential air-oxidation of the aldehyde starting material, ensuring a cleaner reaction profile and higher yield.

-

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization or column chromatography if necessary.

Oxidation and Reduction

The aldehyde groups can be readily transformed into other functional groups, further expanding the synthetic utility of this scaffold.

-

Oxidation: Treatment with common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize both aldehyde groups to carboxylic acids, yielding Naphthalene-1,8-dicarboxylic acid .[8] This acid readily cyclizes upon heating to form the corresponding naphthalic anhydride .[9][10][11] This relationship is crucial as the dicarbaldehyde can be seen as a synthetic precursor to the entire family of naphthalic acid derivatives.

-

Reduction: Both aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield Naphthalene-1,8-dimethanol .

Applications in Drug Development and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] this compound serves as a key starting material for creating more complex, rigid molecules with potential biological activity.

-

Drug Discovery: The diazepine and oxazepine heterocycles formed from condensation reactions are core structures in many pharmacologically active compounds. The ability to rigidly fuse these rings to a naphthalene core allows for the synthesis of novel molecular architectures for screening as potential therapeutics, for instance, as enzyme inhibitors.[13]

-

Materials Science: The planar, aromatic nature of the molecule and its ability to form extended conjugated systems through condensation make it a valuable component in the synthesis of organic materials. Derivatives are used as linkers in Covalent Organic Frameworks (COFs) and Coordination Polymers.[14][15] These materials have applications in gas storage, catalysis, and organic electronics. The inherent fluorescence of many naphthalene derivatives also makes them attractive for developing chemosensors and molecular probes.[15]

Conclusion

This compound is far more than a simple aromatic dialdehyde. Its constrained peri-substitution pattern imbues it with a unique and predictable reactivity, particularly in intramolecular reactions and the template-driven synthesis of fused heterocycles. For the researcher, it represents a powerful and versatile platform for the rational design of complex molecules, from bioactive drug candidates to advanced functional materials. Understanding its core physical properties and characteristic chemical transformations is essential to unlocking its full synthetic potential.

References

- Journal of the Chemical Society, Perkin Transactions 2. Intramolecular catalysis. Part 8. The intramolecular Cannizzaro reaction of this compound and [α,α′-2H2]this compound. RSC Publishing.

-

PubChem. This compound | C12H8O2 | CID 13244710. National Center for Biotechnology Information. [Link]

-

CrystEngComm. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. RSC Publishing. [Link]

-

European Journal of Medicinal Chemistry. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-